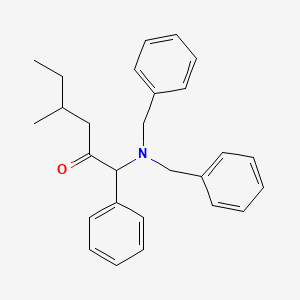![molecular formula C13H9ClN2OS B12592355 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole CAS No. 649720-48-9](/img/structure/B12592355.png)
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-chloropyridin-2-yl group attached to the benzoxazole moiety through a sulfanyl (thioether) linkage.
Vorbereitungsmethoden
The synthesis of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-chloropyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzoxazole ring. Industrial production methods may involve the use of different catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Wirkmechanismus
The mechanism of action of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole include:
2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of the benzoxazole ring.
(4-Chloro-pyridin-2-yl)-methanol: This compound features a hydroxyl group instead of the benzoxazole moiety.
2-{[(4-Methoxy-3-Methyl-2-Pyridinyl)-Methylthio]-Benzimidazole: This compound has a benzimidazole ring instead of the benzoxazole ring. The uniqueness of this compound lies in its specific combination of the benzoxazole and chloropyridinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
649720-48-9 |
|---|---|
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
2-[(4-chloropyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-5-6-15-10(7-9)8-18-13-16-11-3-1-2-4-12(11)17-13/h1-7H,8H2 |
InChI-Schlüssel |
GUMFAYPNKFVOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

